molecular formula NNaO2 B113450 Sodium nitrite-15N CAS No. 68378-96-1

Sodium nitrite-15N

Cat. No. B113450
CAS RN: 68378-96-1
M. Wt: 69.989 g/mol
InChI Key: LPXPTNMVRIOKMN-YTBWXGASSA-M
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Description

Sodium nitrite-15N is a nitrogen-15 labeled compound with the linear formula Na15NO2 . It has a molecular weight of 69.99 . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

There is a study that investigates the reduction of 15NO3−, 15NO2−, and mixed 15NO3− and 14NO2− by anaerobic E. coli batch cultures . In a major pathway, NO3− is reduced to NH4+ via NO2−, with the bulk of NO2− reduction occurring after NO3− depletion .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [Na+].[O-][15N]=O . The InChI key is LPXPTNMVRIOKMN-YTBWXGASSA-M .


Chemical Reactions Analysis

The reductions of 15NO3−, 15NO2−, and mixed 15NO3− and 14NO2− by anaerobic E. coli batch cultures are discussed . In a major pathway, NO3− is reduced to NH4+ via NO2−, with the bulk of NO2− reduction occurring after NO3− depletion .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 271 °C (lit.) .

Scientific Research Applications

MRI Contrast Agent

Sodium nitrite-15N shows potential as a contrast agent in Magnetic Resonance Imaging (MRI). A study demonstrated that hyperpolarized [15N]nitrate, derived from sodium nitrite, could be a safe, metal-free alternative to conventional gadolinium-based contrast agents. This application is particularly significant due to the prolonged visibility window and non-observation of bioactive reduced forms in human blood and saliva, making it suitable for perfusion and tissue retention imaging (Gamliel et al., 2019).

Analysis of Nitroso-Compounds

This compound is used in the analytical study of nitroso-compounds. Research utilizing 15N NMR spectroscopy has provided insights into the formation of N-nitroso- and S-nitroso-compounds in reactions involving sodium [15N]nitrite, contributing to a better understanding of these compounds' chemical behavior (Bonnett et al., 1975).

Nitrogen Cycle Research in Ruminants

In agricultural and environmental research, this compound plays a crucial role in studying nitrogen cycles in ruminants. A study on sheep used 15N-labeled sodium nitrite to investigate nitrate and nitrite absorption, metabolism, and excretion, providing valuable data for understanding these processes in animal physiology and ecology (Villar et al., 2021).

Investigation of Denitrification Processes

This compound is instrumental in studying microbial denitrification processes. Research has employed this isotope to track the reduction of nitrite to nitrogen gas in microbial systems, aiding in understanding environmental nitrogen cycles and microbial ecology (St John & Hollocher, 1977).

Synthesis of Isotope-Enriched Compounds

In the field of medicinal chemistry, this compound is used to synthesize stable isotope-labeled compounds, such as antidiabetic agents. This application is crucial for the development of pharmaceuticals and the study of drug dynamics and metabolism (Shestakova et al., 2019).

Safety and Hazards

Sodium nitrite-15N is classified as an oxidizing solid (Category 3), acute toxicity, oral (Category 3), eye irritation (Category 2A), and short-term (acute) aquatic hazard (Category 1) . It may intensify fire; it is toxic if swallowed, causes serious eye irritation, and is very toxic to aquatic life .

Future Directions

Sodium nitrite-15N can be used as a standard for quantification of nitrates or for production purposes . It has potential applications in research and industrial needs .

Biochemical Analysis

Biochemical Properties

Sodium Nitrite-15N plays a significant role in biochemical reactions. It is involved in the nitrate-nitrite-nitric oxide (NO) pathway, where dietary nitrate is converted to nitrite and subsequently to nitric oxide within the body . This pathway is crucial for various physiological processes, including blood pressure regulation, immune response, and cellular signaling .

Cellular Effects

The effects of this compound on cells are primarily mediated through its conversion to nitric oxide. Nitric oxide is a signaling molecule that influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It can modulate mitochondrial respiration, activate key metabolic regulatory pathways, and reduce oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its conversion to nitric oxide. Nitric oxide can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, nitric oxide can bind to the heme group of soluble guanylate cyclase (sGC), an enzyme involved in the synthesis of cyclic guanosine monophosphate (cGMP). This binding leads to the activation of sGC, resulting in increased levels of cGMP, a critical secondary messenger in cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study involving porcine ocular tissues, a marked increase in 15N-nitrate and 15N-nitrite was observed in all parts of the eye three hours after this compound ingestion . This suggests that this compound can be rapidly absorbed and metabolized in biological systems .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, studies on sodium nitrite have shown that it can have beneficial effects at lower doses but can be toxic at high doses .

Metabolic Pathways

This compound is involved in the nitrate-nitrite-nitric oxide pathway . In this pathway, dietary nitrate is first reduced to nitrite by oral bacteria. The nitrite is then further reduced to nitric oxide in the stomach and tissues .

Subcellular Localization

Given that this compound is involved in the nitrate-nitrite-nitric oxide pathway, it is likely that it can be found in various cellular compartments where this pathway is active

properties

InChI

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXPTNMVRIOKMN-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15N](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635379
Record name Sodium (~15~N)nitrite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.989 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68378-96-1
Record name Sodium nitrite N-15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (~15~N)nitrite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68378-96-1
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Record name SODIUM NITRITE N-15
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Synthesis routes and methods I

Procedure details

47.8 parts of 2-amino-5-hydroxynaphthalene-7-sulfonic acid are stirred into 500 parts of water at 25° C. and are dissolved by the addition of 22 parts of a 30% by weight solution of sodium hydroxide. To this solution is added 26.8 parts of 2,4,6-trifluoropyrimidine dropwise over a 30 minute period. At the same time a 20% of sodium carbonate solution is added to this mixture continuously in order to maintain the pH of the mixture at 4-5. The reaction temperature is increased to 40-45° C. The end point of the reaction is determined using chromatographic techniques. The resultant suspension is cooled to 20-25° C. and poured onto a diazonium salt solution which is formed of 34.6 parts of 4-aminobenzene-sulfonic acid and 50 parts by volume of 4 N sodium nitrite solution at 0-5° C. and a pH of 1. During the coupling reaction the pH is maintained at 6-7 by continuously adding 20% sodium carbonate solution. The monoazo compound thus formed is salted-out using conventional methods, filtered and dried at 60° C. under vacuum. The product has the formula ##STR8##
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Synthesis routes and methods II

Procedure details

Currently, the KSC oxidizer scrubbers react nitrogen tetroxide and/or nitrogen dioxide with nominally 25-weight-percent sodium hydroxide, which produces sodium nitrate, sodium nitrite, and nitric oxide. Nitrogen dioxide is in equilibrium with nitrogen tetroxide in the gas phase, reaction 1-61. Nitric oxide is not a primary gas-phase reactant, but it is produced during the liquid-phase reactions 1-65 and 1-66. Once produced, nitric oxide can either combine with nitrogen dioxide, reaction 1-62, or be oxidized by oxygen in the scrubber to nitrogen dioxide, reaction 1-63, to be reabsorbed in the scrubber liquor, reactions 1-64 to 1-67. However, the nitric oxide can escape reaction with the scrubber liquor be released into the atmosphere.
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Q & A

Q1: What is the role of Sodium nitrite-15N in the synthesis of indazole-2-15N?

A1: this compound serves as the source of the labeled nitrogen atom (15N) that is incorporated into the indazole ring. The research paper describes its reaction with 2-methyl-4-nitroaniline, ultimately leading to the formation of 5-nitroindazole-2-15N, which can then be further processed to obtain indazole-2-15N [].

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